molecular formula C18H23F2N3O2 B4933090 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone

1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone

Cat. No.: B4933090
M. Wt: 351.4 g/mol
InChI Key: HTCPBJLHAOBSOJ-UHFFFAOYSA-N
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Description

1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone, also known as DFP-10825, is a synthetic compound that belongs to the family of pyrrolidinones. It has gained significant attention in the scientific community due to its potential applications in the field of neuroscience and pharmacology.

Mechanism of Action

1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone acts as a dopamine transporter inhibitor, which means it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in enhanced dopaminergic neurotransmission. This mechanism of action has been shown to be effective in treating the symptoms of Parkinson's disease and ADHD.
Biochemical and Physiological Effects:
This compound has been shown to have significant effects on the biochemical and physiological processes in the brain. It has been shown to increase dopamine levels in the striatum, which is the region of the brain that is responsible for motor control and reward processing. This can lead to improvements in motor function and mood. This compound has also been shown to increase the release of norepinephrine and serotonin, which are neurotransmitters that are involved in the regulation of mood and arousal.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone is its high selectivity for the dopamine transporter, which makes it a potential candidate for the treatment of neuropsychiatric disorders without causing significant side effects. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

For research could include clinical trials to evaluate the effectiveness of 1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone in treating neuropsychiatric disorders such as Parkinson's disease, depression, and ADHD. Additionally, further research could focus on developing analogs of this compound with improved pharmacokinetic properties and selectivity for the dopamine transporter.

Synthesis Methods

1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone can be synthesized using a multi-step reaction process. The first step involves the reaction of 3,4-difluoroaniline with 1-bromopropane in the presence of potassium carbonate to obtain 3-(3,4-difluorophenylamino)propyl bromide. The second step involves the reaction of 3-(3,4-difluorophenylamino)propyl bromide with 1-piperidinyl-3-oxopropan-2-ol in the presence of sodium hydride to obtain this compound.

Scientific Research Applications

1-(3-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-2-pyrrolidinone has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to have a high affinity for the dopamine transporter, which makes it a potential candidate for the treatment of various neuropsychiatric disorders such as Parkinson's disease, depression, and attention deficit hyperactivity disorder (ADHD).

Properties

IUPAC Name

1-[3-[3-(3,4-difluoroanilino)piperidin-1-yl]-3-oxopropyl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23F2N3O2/c19-15-6-5-13(11-16(15)20)21-14-3-1-9-23(12-14)18(25)7-10-22-8-2-4-17(22)24/h5-6,11,14,21H,1-4,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCPBJLHAOBSOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CCN2CCCC2=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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